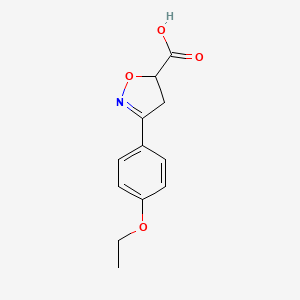

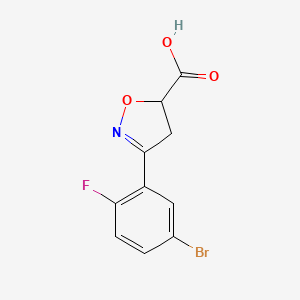

3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H8BrFO2 . It is related to “5-Bromo-2-fluorophenyl acetic acid” which has the molecular formula CHBrFO .

Synthesis Analysis

The synthesis of related compounds involves processes such as lithiation of 1-bromo-4-fluorobenzene, which is carried out with a lithium base in the presence of a solvent, to form (5-bromo-2-fluorophenyl)lithium . The compound “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone” is obtained by an unreported synthetic method .Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its molecular formula C9H8BrFO2 . Related compounds such as “5-Bromo-2-fluorophenyl acetic acid” have a molecular formula of CHBrFO .Physical and Chemical Properties Analysis

The compound has a molecular weight of 247.06 . It has a predicted boiling point of 330.8±27.0 °C and a predicted density of 1.606±0.06 g/cm3 . The compound is a solid at room temperature .Applications De Recherche Scientifique

Pharmaceutical Research

1,2-Oxazoles and their derivatives are significant in medicinal chemistry, exhibiting a broad range of biological activities. The oxazole moiety, for instance, is a core structure in various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents (Sainsbury, 1991). The presence of halogens like bromine and fluorine can further modulate these properties by affecting the compound's bioavailability and metabolic stability, making them valuable for drug design and discovery.

Material Science and Organic Synthesis

Compounds featuring 1,2-oxazole rings are also explored for their potential applications in material science. For example, oxazole derivatives can be used in the design of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to their stable electronic properties and ability to facilitate charge transfer (Salimgareeva & Kolesov, 2005). The introduction of bromo and fluoro groups could potentially enhance these materials' performance by modifying their electronic characteristics.

Environmental and Chemical Stability Studies

The stability and degradation pathways of halogenated organic compounds, including those with bromo and fluoro substituents, are crucial in environmental chemistry. Research on similar fluorinated and brominated compounds helps in understanding their environmental fate, persistence, and potential bioaccumulation. Studies on the microbial degradation of polyfluoroalkyl substances provide insights into how such compounds might behave in natural ecosystems and the challenges associated with their environmental impact (Liu & Mejia Avendaño, 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(5-bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIUOHNYWIGZPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=C(C=CC(=C2)Br)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)

![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)